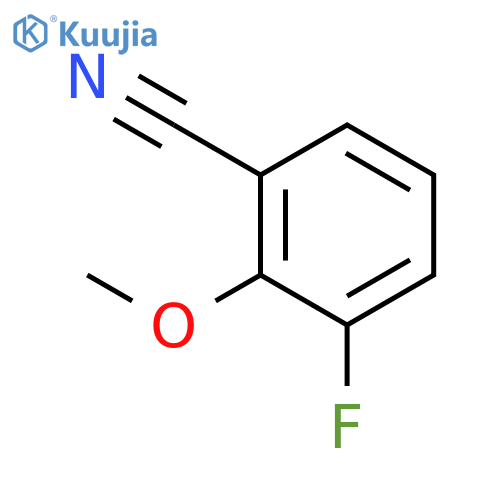Cas no 77801-22-0 (3-Fluoro-2-methoxybenzonitrile)

77801-22-0 structure
商品名:3-Fluoro-2-methoxybenzonitrile
3-Fluoro-2-methoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-methoxybenzonitrile
- Benzonitrile,3-fluoro-2-methoxy-
- 3-Fluoro-o-anisonitrile
- NCR CF BO1
- 77801-22-0
- AKOS005258285
- 2-Methoxy-3-fluorobenzonitrile
- XSWPZUMXEKDICZ-UHFFFAOYSA-N
- FT-0722462
- AS-54477
- DTXSID00609633
- A839201
- s10447
- SCHEMBL679158
- AM61669
- MFCD06637312
- CS-0098779
- 3-fluoro-2-methoxy-benzonitrile
- Benzonitrile, 3-fluoro-2-methoxy-
- BBL103308
- DB-016005
- STL557118
-
- MDL: MFCD06637312
- インチ: InChI=1S/C8H6FNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3
- InChIKey: XSWPZUMXEKDICZ-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC=C1F)C#N
計算された属性
- せいみつぶんしりょう: 151.04338
- どういたいしつりょう: 151.043
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33A^2
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.18
- ふってん: 252 ºC
- フラッシュポイント: 107 ºC
- 屈折率: 1.505
- PSA: 33.02
3-Fluoro-2-methoxybenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-250mg |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 97% | 250mg |
¥230.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-1g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 97% | 1g |
¥590.00 | 2024-07-28 | |
| abcr | AB263919-5g |
3-Fluoro-2-methoxybenzonitrile, 97%; . |
77801-22-0 | 97% | 5g |
€173.20 | 2025-03-19 | |
| Apollo Scientific | PC302549-1g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 98% | 1g |
£24.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-5g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 97% | 5g |
¥1827.00 | 2024-07-28 | |
| Chemenu | CM157548-10g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 95% | 10g |
$388 | 2022-12-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169419-10g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 97% | 10g |
¥3374.00 | 2024-07-28 | |
| Fluorochem | 046357-5g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 95% | 5g |
£80.00 | 2022-03-01 | |
| 1PlusChem | 1P005FJ4-1g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 95% | 1g |
$29.00 | 2025-02-21 | |
| 1PlusChem | 1P005FJ4-25g |
3-Fluoro-2-methoxybenzonitrile |
77801-22-0 | 97% | 25g |
$419.00 | 2025-02-21 |
3-Fluoro-2-methoxybenzonitrile 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
77801-22-0 (3-Fluoro-2-methoxybenzonitrile) 関連製品
- 886496-72-6(3,4-Difluoro-2-methoxybenzonitrile)
- 189628-38-4(5-Fluoro-2-methoxybenzonitrile)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:77801-22-0)3-Fluoro-2-methoxybenzonitrile

清らかである:99%
はかる:5g
価格 ($):194.0